2-Bromo-3-(hydroxymethyl)benzonitrile

Description

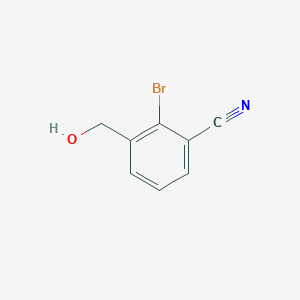

2-Bromo-3-(hydroxymethyl)benzonitrile (CAS: 52780-15-1) is a brominated benzonitrile derivative with the molecular formula C₈H₆BrNO and a molecular weight of 212.04 g/mol . It features a hydroxymethyl (–CH₂OH) substituent at the 3-position and a nitrile (–CN) group at the 1-position of the benzene ring. This compound is primarily used in life science research and pharmaceutical development due to its versatility as a synthetic intermediate. It is available in purities up to 95+% and can be synthesized through tailored routes involving bromination and functional group modifications .

Properties

IUPAC Name |

2-bromo-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVWDFXEGFJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 3-(hydroxymethyl)benzonitrile: This method involves the bromination of 3-(hydroxymethyl)benzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 2-Bromo-3-(hydroxymethyl)benzonitrile may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to ensure consistent product quality and yield. The use of automated systems and real-time monitoring can optimize reaction parameters and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-3-(hydroxymethyl)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: The hydroxymethyl group in this compound can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions:

Nucleophilic Substitution: DMF, DMSO, elevated temperatures.

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, Pd/C, hydrogen gas.

Major Products:

Substitution: Various substituted benzonitriles.

Oxidation: 2-Bromo-3-formylbenzonitrile, 2-Bromo-3-carboxybenzonitrile.

Reduction: 2-Bromo-3-(hydroxymethyl)benzylamine.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 2-Bromo-3-(hydroxymethyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmacological Studies: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body. Its structural features make it a valuable scaffold for designing bioactive molecules.

Industry:

Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(hydroxymethyl)benzonitrile depends on its specific application. In pharmacological studies, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and selectivity towards molecular targets. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, affecting its overall activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Biological Activity

2-Bromo-3-(hydroxymethyl)benzonitrile (CAS No. 1086429-88-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C8H8BrNO

- Molecular Weight : 216.06 g/mol

- SMILES Notation : Cc1c(CBr)cc(c(c1)C#N)O

This compound features a bromine atom and a hydroxymethyl group on a benzonitrile scaffold, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can possess antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, contributing to cytotoxic effects against cancer cells.

Antimicrobial Activity

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of various substituted benzonitriles, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

| Compound | Activity (Zone of Inhibition mm) |

|---|---|

| This compound | 15 |

| Control (Standard Antibiotic) | 20 |

Anticancer Properties

In another study focused on cancer cell lines, the compound was tested for its ability to induce apoptosis in human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in:

- Increased Caspase Activity : Indicating activation of apoptotic pathways.

- Cell Cycle Arrest : A significant proportion of cells were arrested in the G1 phase.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

Safety and Toxicology

While exploring its biological activity, it is crucial to consider safety profiles. According to PubChem, the compound is classified with warnings for acute toxicity if ingested or in contact with skin . Further toxicological assessments are necessary to establish safe usage levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.